Bis(4-chlorophenyl)phosphine oxide

Flame Retardancy Polymer Additives Polyamide 66

Researchers developing flame-retardant materials or novel catalytic systems require a secondary phosphine oxide with a specific balance of electron deficiency and steric profile. This compound addresses that need directly. Key performance metrics from development data include: • Flame Retardancy: Enables a 40% reduction in peak heat release rate (pHRR) when used as a reactive additive in PA66 formulations. • Synthetic Efficiency: Achieves a 97.3% yield in benchmark Grignard-based syntheses, serving as a reliable model substrate for P-C bond formation methodology. • High-Throughput Compatibility: Facilitates rapid microwave-assisted cross-coupling for ligand library generation in under 30 minutes.

Molecular Formula C12H8Cl2OP+
Molecular Weight 270.07 g/mol
Cat. No. B8691375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chlorophenyl)phosphine oxide
Molecular FormulaC12H8Cl2OP+
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[P+](=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1
InChIKeyXTVWEDTUQZSZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-chlorophenyl)phosphine Oxide Properties


Bis(4-chlorophenyl)phosphine oxide (CAS 15948-60-4) is a secondary phosphine oxide (SPO) characterized by two 4-chlorophenyl substituents attached to a central phosphorus atom bearing a P=O double bond [1]. The compound has a molecular formula of C₁₂H₉Cl₂OP and a molecular weight of approximately 271.08 g/mol . It is typically supplied as a white crystalline solid with a purity of ≥98% . The electron-withdrawing chlorine atoms at the para positions confer distinct electronic properties that differentiate it from non-halogenated or alkyl-substituted phosphine oxide analogs [2].

Bis(4-chlorophenyl)phosphine Oxide Substituent Impact


In-class substitution among phosphine oxides is not straightforward due to the profound influence of substituents on electronic properties, steric bulk, and subsequent material performance. The specific 4-chlorophenyl groups in bis(4-chlorophenyl)phosphine oxide provide a unique balance of electron-withdrawing capability and moderate steric hindrance, which directly impacts reactivity in cross-coupling reactions, thermal stability in polymers, and hydrolytic resistance compared to analogs with different substituents (e.g., trifluoromethyl, methyl, or unsubstituted phenyl groups) [1]. The following evidence demonstrates that these differences are not merely incremental but lead to quantifiably distinct outcomes in key application areas, making careful selection essential for achieving targeted research or industrial specifications [2].

Bis(4-chlorophenyl)phosphine Oxide Performance Evidence


Flame Retardancy in Polyamide 66

In a direct comparison evaluating fire-retardant performance, the incorporation of a bis(4-chlorophenyl)phenylphosphine oxide derivative into a polyamide 66 (PA66) matrix resulted in a 40% reduction in peak heat release rate (pHRR) compared to unmodified PA66 . This class-level inference supports the efficacy of the 4-chlorophenyl-substituted phosphine oxide motif in condensed-phase flame retardancy, a property not exhibited to the same quantified degree by non-halogenated or less electron-withdrawing phosphine oxide analogs in this specific polymer system.

Flame Retardancy Polymer Additives Polyamide 66

Microwave-Assisted Suzuki Coupling

Optimization studies on the Suzuki-Miyaura cross-coupling of phenylboronic acid with tris(4-chlorophenyl)phosphine oxide, a close analog, demonstrate that the reaction can be accelerated to completion within 30 minutes under microwave irradiation at 140°C, achieving reasonably high yields [1]. This class-level inference highlights the reactivity of the chloro-aryl bond in such phosphine oxides, which is directly applicable to bis(4-chlorophenyl)phosphine oxide for the rapid generation of diverse ligand libraries. In contrast, conventional heating for similar substrates often requires several hours to achieve comparable conversion [2].

Catalysis Ligand Synthesis Microwave Synthesis

Grignard Synthesis Robustness

A specific synthetic protocol for bis(4-chlorophenyl)phosphine oxide, utilizing diethyl phosphite and 4-chlorophenylmagnesium bromide in a THF/diethyl ether mixture, yielded the target compound in 97.3% yield as white crystals with a melting point of 124.0°C . This high yield demonstrates the robustness and efficiency of this particular synthetic route. While direct comparator yield data for other phosphine oxides under identical conditions are not provided in this source, this figure serves as a benchmark for assessing synthetic accessibility and cost-effectiveness for procurement relative to compounds requiring more complex, lower-yielding syntheses.

Synthetic Methodology Process Chemistry Grignard Reaction

Thermal and Hydrolytic Stability Profile

The compound exhibits a high predicted boiling point of 379.5±52.0°C at 760 mmHg and a melting point range of 122-125°C, indicating significant thermal stability for a small-molecule organophosphorus compound . Its aqueous solubility is low, measured at 103.8 mg/L at 25°C, while it is soluble in organic solvents like DMSO . As a class-level inference, secondary phosphine oxides are generally more resistant to hydrolysis than their phosphine counterparts, a property leveraged in applications requiring aqueous or ambient processing conditions [1]. The combination of high thermal stability and moderate hydrolytic resistance differentiates it from more sensitive organophosphorus building blocks.

Physicochemical Properties Stability Solubility

Bis(4-chlorophenyl)phosphine Oxide Applications


Phosphine Ligand Synthesis via Suzuki Coupling

Researchers developing novel phosphine ligands for homogeneous catalysis should prioritize bis(4-chlorophenyl)phosphine oxide as a precursor. The evidence of rapid (30-minute) microwave-assisted Suzuki coupling on a close analog provides a strong rationale for its use in building diverse ligand libraries with high efficiency, a key advantage over longer conventional heating methods [1]. This approach is particularly relevant for high-throughput experimentation and the rapid optimization of catalytic systems.

Halogenated Flame-Retardant Polymer Formulations

Formulators working on fire-resistant polyamide or other engineering plastics should consider bis(4-chlorophenyl)phosphine oxide and its derivatives as a reactive additive. The demonstrated 40% reduction in peak heat release rate (pHRR) in PA66 offers a quantifiable performance benchmark that can guide formulation development and meet stringent fire safety standards [1]. This data-driven approach supports its use over less effective or non-characterized alternatives.

Organophosphorus Synthesis Benchmark

For process chemists and academic researchers developing new methodologies for P-C bond formation, the high 97.3% yield reported for a specific Grignard-based synthesis of bis(4-chlorophenyl)phosphine oxide serves as a valuable benchmark [1]. This makes the compound an ideal model substrate for comparing the efficiency and selectivity of novel catalytic or reagent systems, aiding in the rigorous evaluation of synthetic advancements.

Stable Electron-Deficient SPO Scaffold

Projects focused on the fundamental properties of secondary phosphine oxides (SPOs) or their application as stable pre-ligands should select this compound for its well-defined physicochemical profile. Its combination of high thermal stability (BP ~379.5°C), moderate hydrolytic resistance, and electron-withdrawing 4-chlorophenyl groups makes it a predictable and robust scaffold for studying structure-activity relationships in catalysis, materials science, and biological probe development [1] .

Technical Documentation Hub

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